

In vitro synergy testing of Norfloxacin nicotinate with other antibiotics

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Compound of Interest

Compound Name: Norfloxacin (nicotinate)

Cat. No.: B040109

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In Vitro Synergy of Norfloxacin Nicotinate: A Comparative Analysis

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This guide provides a comparative analysis of the in vitro synergistic activity of Norfloxacin nicotinate when combined with other antibiotics against various bacterial strains. The data presented is intended for researchers, scientists, and drug development professionals interested in the potential of combination therapies to enhance antibacterial efficacy and combat antimicrobial resistance. While specific data on Norfloxacin nicotinate is limited in publicly available literature, this guide summarizes findings on Norfloxacin, its parent compound.

The primary method for evaluating antibiotic synergy in the studies cited is the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is typically interpreted as synergy, >0.5 to 4 as additive or indifferent, and >4 as antagonism.

Quantitative Synergy Analysis

The following table summarizes the in vitro synergistic effects of Norfloxacin in combination with other antibiotics against various bacterial isolates. The data is primarily derived from a study investigating the interaction between Norfloxacin and Metronidazole.^[1]

Combination Agent	Bacterial Species	Type of Isolate	Mean FIC Index (FICI)	Interpretation
Metronidazole	Salmonella spp.	Aerobic	0.31	Synergy
Escherichia coli (diarrhea)	Aerobic	0.37	Synergy	
Proteus spp.	Aerobic	0.37	Synergy	
Escherichia coli (septicemia/UTI)	Aerobic	0.37	Synergy	
Clostridium welchii	Anaerobic	0.31	Synergy	
Clostridium sporogenes	Anaerobic	0.31	Synergy	
Prevotella melaninogenica	Anaerobic	0.37	Synergy	
Fusobacterium necrophorum	Anaerobic	0.37	Synergy	
Porphyromonas asaccharolytica	Anaerobic	0.37	Synergy	
Fusobacterium nucleatum	Anaerobic	0.31	Synergy	
Bacteroides fragilis (liver abscess)	Anaerobic	0.31	Synergy	
Bacteroides fragilis (breast abscess)	Anaerobic	0.37	Synergy	
Peptostreptococcus anaerobius	Anaerobic	0.31	Synergy	
Peptostreptococcus	Anaerobic	0.31	Synergy	

asaccharolyticus

Experimental Protocols

The data presented in this guide is primarily generated using the checkerboard broth microdilution method. This standard in vitro technique is widely used to assess the interaction between two antimicrobial agents.

Checkerboard Assay Protocol

1. Preparation of Materials:

- **Antimicrobial Agents:** Stock solutions of Norfloxacin nicotinate and the second antibiotic are prepared in a suitable solvent (e.g., water, DMSO).
- **Bacterial Culture:** A fresh overnight culture of the test bacterium is prepared in an appropriate broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to achieve a standardized inoculum, typically 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
- **96-Well Microtiter Plates:** Sterile 96-well plates are used to perform the assay.

2. Assay Procedure:

- **Serial Dilutions:**
 - Antibiotic A (e.g., Norfloxacin nicotinate) is serially diluted along the x-axis (columns) of the microtiter plate.
 - Antibiotic B (the combination agent) is serially diluted along the y-axis (rows).
 - This creates a two-dimensional matrix where each well contains a unique concentration combination of the two antibiotics.
- **Inoculation:** Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
- **Controls:**

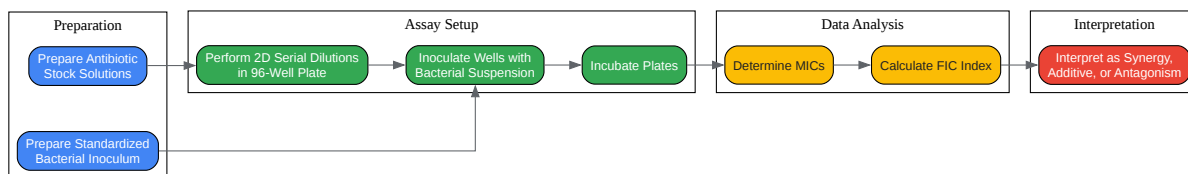
- Growth Control: Wells containing only the bacterial inoculum and broth to ensure the viability of the bacteria.
- Sterility Control: Wells containing only broth to check for contamination.
- Single-Agent Controls: Rows and columns containing serial dilutions of each antibiotic individually to determine their Minimum Inhibitory Concentrations (MICs).
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

3. Data Analysis:

- MIC Determination: After incubation, the plates are visually inspected or read using a microplate reader to determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
- FIC Index Calculation: The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula:
 - $\text{FIC of Drug A} = (\text{MIC of Drug A in combination}) / (\text{MIC of Drug A alone})$
 - $\text{FIC of Drug B} = (\text{MIC of Drug B in combination}) / (\text{MIC of Drug B alone})$
 - $\text{FICI} = \text{FIC of Drug A} + \text{FIC of Drug B}$
- Interpretation of Results:
 - Synergy: $\text{FICI} \leq 0.5$
 - Additive/Indifference: $0.5 < \text{FICI} \leq 4$
 - Antagonism: $\text{FICI} > 4$

Visualized Experimental Workflow

The following diagram illustrates the general workflow of the checkerboard assay for in vitro synergy testing.



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References

- 1. researchgate.net [researchgate.net]
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